8-Chloro-2'-deoxyadenosine

DNA polymerase fidelity Nucleotide analog incorporation Klenow fragment

Standard purine analogs fail to probe C8 steric effects on DNA polymerase processivity. 8-Chloro-2'-deoxyadenosine provides a calibrated system for studying polymerase active site selectivity. Key outcomes: ~2-fold reduction in incorporation opposite T provides a calibrated system for probing steric determinants of polymerase active site selectivity; Induces polymerase pausing to trigger replication stress in vitro-suitable for ATR/Chk1 signaling studies; Site-specific incorporation enables biophysical analysis of non-canonical nucleotides on DNA structure and protein-DNA interactions.

Molecular Formula C10H12ClN5O3
Molecular Weight 285.69 g/mol
CAS No. 85562-55-6
Cat. No. B1594187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2'-deoxyadenosine
CAS85562-55-6
Molecular FormulaC10H12ClN5O3
Molecular Weight285.69 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O
InChIInChI=1S/C10H12ClN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1
InChIKeyCHQZLVMNWNFWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.4 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2'-deoxyadenosine (CAS 85562-55-6) – A C8-Modified Purine Nucleoside Analog for Hematologic Cancer Research


8-Chloro-2'-deoxyadenosine (8-Cl-dAdo) is a synthetic deoxyadenosine analog distinguished by chlorine substitution at the C8 position of the adenine base . This structural modification alters DNA polymerase interactions and nucleotide metabolism, making it a valuable research tool for studying DNA synthesis fidelity and purine analog mechanisms in chronic lymphocytic leukemia (CLL) models [1].

DNA polymerase fidelity and processivity assays

Replication stress and DNA damage response models

CLL mechanistic studies and purine analog screening

Why 8-Chloro-2'-deoxyadenosine Cannot Be Simply Replaced by Other Purine Nucleoside Analogs


Purine nucleoside analogs exhibit marked mechanistic divergence despite shared structural ancestry [1]. While clinically established agents like cladribine (2-chloro-2'-deoxyadenosine) and fludarabine act via triphosphate incorporation into DNA, 8-chloro-2'-deoxyadenosine displays a distinct interaction profile with DNA polymerases and potentially different metabolic activation requirements [2]. The C8 chlorine substituent imposes steric and electronic constraints that alter base pairing and polymerase processivity in ways not observed with C2-substituted analogs, making generic substitution scientifically invalid without direct comparative validation [2].

Target
8-Chloro-2'-deoxyadenosine

C8 chlorine substitution alters base pairing and polymerase processivity

Purine Analog Comparator
Cladribine / Fludarabine

C2-substituted; distinct polymerase interaction and metabolic activation may not transfer

Steric and electronic constraints of C8 substitution limit direct substitution without comparative validation.

Quantitative Evidence: Differentiating 8-Chloro-2'-deoxyadenosine from Related Analogs


Reduced DNA Polymerase Incorporation Efficiency vs. Natural dATP

8-Chloro-2'-deoxyadenosine triphosphate (8-Cl-dATP) is incorporated opposite thymidine in a DNA template with approximately two-fold lower efficiency than natural dATP [1]. This reduced incorporation efficiency directly impacts the fidelity and processivity of DNA synthesis.

Incorporation efficiency
Head-to-head
~2-fold reduction vs. dATP

Supports polymerase fidelity assay context; attenuation benchmark

Klenow fragment exo- assay; source-specific review

DNA polymerase fidelity Nucleotide analog incorporation Klenow fragment

Induction of Polymerase Pausing During Primer Extension

In running-start primer extension assays, the presence of 8-chloro-2'-deoxyadenosine in the DNA template causes Klenow fragment polymerase to pause at the modified nucleotide site [1].

Polymerase pausing
Head-to-head
Distinct pausing at 8-Cl-dAdo sites; none with dA

Supports replication stress model context

Running-start primer extension assay

DNA replication stalling Chain termination DNA damage response

Defined Purity Specification for Reproducible Research

Commercially sourced 8-chloro-2'-deoxyadenosine is supplied with a certified purity of ≥95% as determined by HPLC . This specification ensures minimal batch-to-batch variability in biochemical and cellular assays.

Purity specification
Data to verify
≥95% (HPLC)

Defined purity for reproducible dose-response studies

Vendor specification; batch verification recommended

Analytical chemistry Nucleoside quality control Reproducibility

Proven Utility in Chronic Lymphocytic Leukemia (CLL) Research Models

8-Chloro-2'-deoxyadenosine is specifically cited as a compound extensively researched in the context of chronic lymphocytic leukemia (CLL), a B-cell malignancy for which purine nucleoside analogs represent a major therapeutic class .

CLL research context
Context-dependent
Cited for CLL research; vendor-reported

Supports CLL mechanistic study context; data to verify

Independent validation recommended

Hematologic malignancies CLL Nucleoside analog therapy

Optimal Application Scenarios for 8-Chloro-2'-deoxyadenosine Based on Quantitative Evidence


DNA Polymerase Fidelity and Processivity Studies

Investigators examining the mechanistic basis of nucleotide selection by DNA polymerases can use 8-Cl-dAdo to quantify the impact of C8 substitution on incorporation efficiency. The ~2-fold reduction in incorporation opposite T provides a calibrated system for probing the steric and electronic determinants of polymerase active site selectivity [1].

Replication Stress and DNA Damage Response Assays

The ability of 8-Cl-dAdo to induce polymerase pausing during primer extension makes it a suitable agent for triggering replication stress in vitro. Researchers can employ this compound to study the activation of ATR/Chk1 signaling or to model the consequences of bulky DNA lesions on fork progression [1].

Chronic Lymphocytic Leukemia (CLL) Mechanistic and Therapeutic Studies

Given its established research application in CLL models, 8-Cl-dAdo serves as a relevant tool compound for exploring purine analog cytotoxicity, drug resistance mechanisms, and combination strategies in B-cell malignancies. Its distinct DNA polymerase interaction profile may offer insights complementary to those obtained with cladribine or fludarabine .

Synthesis of Modified Oligonucleotides for Biophysical Studies

8-Chloro-2'-deoxyadenosine can be incorporated into synthetic DNA oligonucleotides to create site-specific modifications. Such constructs are valuable for biophysical studies examining the effects of damaged or non-canonical nucleotides on DNA structure, stability, and protein-DNA interactions [1].

Application
Selection Property
Validation Focus
DNA polymerase fidelity studies
C8-substitution effect on polymerase kinetics
Incorporation efficiency opposite template T
Replication stress assays
Induction of polymerase pausing
ATR/Chk1 activation and fork progression models
CLL mechanistic studies
Purine analog cytotoxicity and resistance profiling
B-cell malignancy response and combination screening
Synthetic oligonucleotide constructs
Site-specific C8 modification in DNA
Biophysical DNA structure and protein-DNA interaction analysis

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